1-Fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene
Overview
Description
Preparation Methods
The synthesis of 1-Fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general procedure involves the reaction of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base .
Chemical Reactions Analysis
1-Fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups such as fluorine and chlorine.
Oxidation and Reduction Reactions: The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: As mentioned earlier, the compound can be synthesized using the Suzuki–Miyaura coupling reaction.
Common reagents used in these reactions include palladium catalysts, organoboron reagents, and bases such as potassium carbonate . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to participate in various chemical reactions, such as substitution and coupling reactions . These reactions enable the compound to modify the structure and function of target molecules, leading to its observed effects .
Comparison with Similar Compounds
1-Fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene can be compared with other similar compounds, such as:
- 1-Chloro-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene
- 1-Bromo-4-chloro-3-fluorobenzene
These compounds share similar structural features, such as the presence of halogen atoms and a sulfanylmethyl group. this compound is unique due to its specific combination of fluorine and chlorine atoms, which can influence its reactivity and applications .
Properties
IUPAC Name |
1-chloro-2-fluoro-4-[(4-fluorophenyl)methylsulfanyl]benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2S/c14-12-6-5-11(7-13(12)16)17-8-9-1-3-10(15)4-2-9/h1-7H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HISAIUUCUXGJDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC(=C(C=C2)Cl)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501185442 | |
Record name | Benzene, 1-chloro-2-fluoro-4-[[(4-fluorophenyl)methyl]thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501185442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443353-01-2 | |
Record name | Benzene, 1-chloro-2-fluoro-4-[[(4-fluorophenyl)methyl]thio]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443353-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-chloro-2-fluoro-4-[[(4-fluorophenyl)methyl]thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501185442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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